molecular formula C11H11N B085489 1-Naphthalenemethylamine CAS No. 118-31-0

1-Naphthalenemethylamine

Cat. No. B085489
CAS RN: 118-31-0
M. Wt: 157.21 g/mol
InChI Key: NVSYANRBXPURRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthalenemethylamine involves several chemical reactions, with methodologies aiming to enhance efficiency and yield. A notable approach is the selenium-catalyzed redox carbonylation of 1-nitronaphthalene with alcohols and carbon monoxide, offering a phosgene-free route to naphthalen-1-ylcarbamates under optimized conditions, demonstrating the compound's versatility and potential for further functionalization (Zhang & Jing, 2009).

Scientific Research Applications

  • Pharmacological Applications :

    • Bis(naphthalenemethyl)amines, including derivatives of 1-Naphthalenemethylamine, have shown potent antifungal activity, surpassing even clotrimazole in efficacy. Butenafine hydrochloride, a derivative of 1-Naphthalenemethylamine, has been developed as a strong antifungal agent with broad-spectrum activity, particularly against dermatophytes and various fungal strains (Maeda et al., 1991).
  • Toxicological Studies :

    • Studies on the toxic effects of naphthalene, a closely related compound to 1-Naphthalenemethylamine, have shown that it can induce oxidative stress and DNA damage, which can be mitigated by antioxidants like melatonin. This indicates the potential cytotoxic properties of naphthalene and its derivatives (Bagchi et al., 2001).
    • Naphthalene and its derivatives, including 1-Naphthalenemethylamine, have been studied for their toxicity in various models, demonstrating their impact on reproductive, developmental, and oxidative stress-related pathways (Pájaro-Castro et al., 2017).
  • Environmental Monitoring and Safety :

    • 1-Naphthol, a metabolite of 1-Naphthalenemethylamine, is used as a biomarker to assess environmental exposure to naphthalene and carbaryl, highlighting the importance of monitoring these compounds in environmental and occupational settings (Meeker et al., 2006).
  • Chemical Synthesis and Analysis :

    • 1-Naphthalenemethylamine has been utilized in the synthesis of various chemical compounds. For instance, lithiation of N, N-dimethylnaphthalenemethylamines, including 1-Naphthalenemethylamine derivatives, has been explored for the efficient synthesis of naphthalides and related compounds (Horii et al., 1971).
    • In the field of analytical chemistry, 1-Naphthalenemethylamine has been used as a component in the development of molecularly imprinted polymers for the detection of naphthylamine compounds in environmental samples, demonstrating its utility in sensitive and selective chemical analysis (Valero-Navarro et al., 2009).

Safety And Hazards

1-Naphthalenemethylamine causes severe skin burns and eye damage. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059469
Record name 1-Naphthalenemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethylamine

CAS RN

118-31-0
Record name 1-Naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanamine
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Record name 1-Naphthalenemethanamine
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Record name 1-Naphthalenemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene-1-methylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
ER LOEW, A MICETICH - Journal of Pharmacology and Experimental …, 1948 - ASPET
Alkyl homologues in a series of N-(2-chloroethyl)-1-naphthalenemethylamines exhibited the remarkable dual property of strongly blocking certain effects of both epinephrine and its …
Number of citations: 20 jpet.aspetjournals.org
TJ Kauppila, R Kostiainen… - Rapid communications in …, 2004 - Wiley Online Library
… 1-Naphthalenemethylamine 8.05 931b b The PAs of 2-naphthol and 1-naphthalenemethylamine … and 1-naphthalenemethylamine with anisole as the dopant (Tables 2 and 3, Fig. 5). …
T Maeda, M Takase, A Ishibashi… - … Zasshi: Journal of the …, 1991 - europepmc.org
… Among them, butenafine hydrochloride (Np-tert-butylbenzyl-N-methyl-1-naphthalenemethylamine hydrochloride, KP-363) has proved to show the strongest activity. It exhibits a wide …
Number of citations: 67 europepmc.org
CV Kumar, A Chaudhari… - Journal of the American …, 1994 - ACS Publications
… 1-Naphthalenemethylamine hydrochloride (NMAC) was used as the donor, and either 9-anthracenemethylamine hydrochloride (AMAC) or 3-(1-pyrenyl) butylamine hydrochloride (…
Number of citations: 68 pubs.acs.org
Y Ohba, K Kubo, T Sakurai - Journal of Photochemistry and Photobiology A …, 1998 - Elsevier
… while the yield was estimated by the area of a given NMR signal for each product relative to that for the internal standard: N-( 1 -naphthylidene)- 1 -naphthalenemethylamine Noxide that …
Number of citations: 15 www.sciencedirect.com
A Valero-Navarro, AL Medina-Castillo… - Biosensors and …, 2011 - Elsevier
… allowing the detection of this molecule in water, even in the presence of 4 structurally related compounds (2-naphthylamine, 1-naphthol, 2-naphthol and 1-naphthalenemethylamine), …
Number of citations: 52 www.sciencedirect.com
SP Levine, JH Hoggatt, E Chladek… - Analytical …, 1979 - ACS Publications
… The Isocyanates are converted to stable urea derivatives with 1-naphthalenemethylamine (NMA). These derivatives are analyzed using reverse-phase isocratic LC and detected by a …
Number of citations: 37 pubs.acs.org
A Valero-Navarro, PC Damiani, JF Fernández-Sánchez… - Talanta, 2009 - Elsevier
… Stock solutions (50 μg mL −1 ) of the individual MA-NCs and 1-naphthalenemethylamine were prepared by dissolving the appropriate amount of the solid in demonized water and …
Number of citations: 38 www.sciencedirect.com
A Valero-Navarro, A Salinas-Castillo… - Biosensors and …, 2009 - Elsevier
… Only one of the interferents, 1-naphthalenemethylamine, interacted with MIP and thus can be considered as a potential interferent since it showed the lowest “minimum interferent …
Number of citations: 50 www.sciencedirect.com
IM SHARAPOV - Farmakologiia i toksikologiia, 1955 - pubmed.ncbi.nlm.nih.gov
[Pharmacology of N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine hydrochloride] [Pharmacology of N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine hydrochloride] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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